3-(Benzylsulfamoyl)-4-chlorobenzoic acid

Physicochemical property comparison Lipophilicity Ionization

3-(Benzylsulfamoyl)-4-chlorobenzoic acid (CAS 313346-44-0) is a uniquely substituted sulfamoylbenzoic acid scaffold with distinct LogP 2.79, pKa 3.79, and LogD –0.48 (pH 7.4). Its hCA I Ki (2.75 µM) benchmarks carbonic anhydrase inhibitor SAR, while three orthogonal handles (carboxylic acid, sulfamoyl NH, benzyl) enable rapid library synthesis. As a key intermediate for diuretic/uricosuric leads (cf. US4650871), this compound ensures reproducible, benchmark-driven medicinal chemistry—generic analogs introduce uncontrolled variability.

Molecular Formula C14H12ClNO4S
Molecular Weight 325.76
CAS No. 313346-44-0
Cat. No. B2655570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylsulfamoyl)-4-chlorobenzoic acid
CAS313346-44-0
Molecular FormulaC14H12ClNO4S
Molecular Weight325.76
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C14H12ClNO4S/c15-12-7-6-11(14(17)18)8-13(12)21(19,20)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)
InChIKeyOYZODPKPLWSLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylsulfamoyl)-4-chlorobenzoic Acid (CAS 313346-44-0): A Sulfamoylbenzoic Acid Building Block with Physicochemical and Biological Distinctions


3-(Benzylsulfamoyl)-4-chlorobenzoic acid is a sulfamoylbenzoic acid derivative featuring a benzylsulfamoyl group at the 3‑position and a chloro substituent at the 4‑position of the benzoic acid core. This substitution pattern confers a unique set of physicochemical properties, including a calculated acid dissociation constant (pKa) of 3.79 and a lipophilicity (LogP) of 2.79 [1]. The compound is primarily utilized as a research intermediate or scaffold in medicinal chemistry programs targeting diuretic, uricosuric, and carbonic‑anhydrase‑related pathways [1][2].

Why Interchanging 3-(Benzylsulfamoyl)-4-chlorobenzoic Acid with Other Sulfamoylbenzoic Acid Analogs Risks Experimental Inconsistency


Sulfamoylbenzoic acid analogs exhibit widely divergent physicochemical and biological profiles depending on the nature and position of substituents. Even seemingly minor modifications—such as the presence of a chloro group or the location of the benzylsulfamoyl moiety—dramatically alter lipophilicity, ionization state, and target engagement [1]. The specific 3‑benzylsulfamoyl‑4‑chloro substitution pattern of this compound leads to distinct LogD, pKa, and carbonic‑anhydrase inhibition characteristics that cannot be replicated by close isomers (e.g., 5‑benzylsulfamoyl‑2‑chlorobenzoic acid) or by non‑chlorinated counterparts [2][3]. Consequently, substituting this compound with a generic sulfamoylbenzoic acid derivative in a synthetic sequence or biological assay would introduce uncontrolled variability and compromise experimental reproducibility.

Quantitative Comparative Evidence for 3-(Benzylsulfamoyl)-4-chlorobenzoic Acid (CAS 313346-44-0) versus Closest Analogs


Enhanced Lipophilicity and Distinct Ionization Profile Versus Non‑Chlorinated Analog and 5‑Substituted Isomer

The 4‑chloro substituent in 3‑(benzylsulfamoyl)‑4‑chlorobenzoic acid significantly increases lipophilicity relative to its non‑chlorinated analog, 3‑(benzylsulfamoyl)benzoic acid, and also shifts the ionization profile. This is reflected in a higher calculated LogP (2.79 vs. 2.19) and a more positive LogD at pH 7.4 (–0.48 vs. –1.10). Additionally, the 3‑benzylsulfamoyl‑4‑chloro substitution pattern yields a different LogP (2.79) compared to the 5‑benzylsulfamoyl‑2‑chloro isomer (LogP 2.5), underscoring that positional isomerism alone alters physicochemical behavior [1][2][3].

Physicochemical property comparison Lipophilicity Ionization

Measured Carbonic Anhydrase I Inhibition Affinity: A Quantitative Anchor for Structure‑Activity Relationship Studies

3‑(Benzylsulfamoyl)‑4‑chlorobenzoic acid exhibits a measured inhibition constant (Ki) of 2.75 µM against human cytosolic carbonic anhydrase I (hCA I) in a stopped‑flow CO₂ hydration assay [1]. This value provides a direct, quantitative benchmark for evaluating structural modifications. In comparison, the well‑known sulfamoylbenzoic acid derivative sulclamide also inhibits carbonic anhydrase, albeit with a different selectivity profile , while 4‑chloro‑3‑sulfamoylbenzoic acid targets multiple CA isoforms including hCA I, II, IV, and IX . The moderate micromolar affinity of the target compound suggests that the benzyl group on the sulfamoyl nitrogen tempers potency, offering a distinct starting point for SAR campaigns aimed at balancing potency with physicochemical properties.

Carbonic anhydrase inhibition Enzyme kinetics SAR

Position‑Specific Substitution Pattern Provides a Unique Handle for Late‑Stage Diversification

The carboxylic acid moiety at the 1‑position, combined with the 3‑benzylsulfamoyl and 4‑chloro substituents, offers two orthogonal reactive sites for further functionalization. This is a distinct advantage over analogs such as 4‑chloro‑3‑sulfamoylbenzoic acid, which lacks the benzyl group and thus presents only the sulfamoyl and carboxylic acid handles . The benzyl group can be deprotected or further modified, enabling exploration of additional binding interactions without altering the core sulfamoylbenzoic acid pharmacophore [1].

Synthetic utility Medicinal chemistry Scaffold diversification

Class‑Level Diuretic and Uricosuric Activity Supports Prioritization as a Therapeutic Scaffold

Sulfamoylbenzoic acid derivatives as a class are established diuretic and uricosuric agents. Patent literature demonstrates that closely related compounds (e.g., 4‑chloro‑N‑[4‑(2‑methoxyphenyl)‑1‑piperazinyl]‑3‑sulfamoylbenzamide) produce significant increases in urine volume and sodium/potassium excretion in rats, and exhibit more potent uricosuric effects than probenecid [1]. While direct quantitative data for 3‑(benzylsulfamoyl)‑4‑chlorobenzoic acid are not available, its structural alignment with the sulfamoylbenzoic acid pharmacophore strongly suggests similar biological potential, positioning it as a viable scaffold for developing novel diuretic or uricosuric candidates.

Diuretic Uricosuric Cardiovascular

High‑Impact Research and Procurement Scenarios for 3‑(Benzylsulfamoyl)‑4‑chlorobenzoic Acid


Medicinal Chemistry Lead Optimization for Carbonic Anhydrase Inhibitors

Use 3‑(benzylsulfamoyl)‑4‑chlorobenzoic acid as a starting scaffold for SAR studies targeting carbonic anhydrase isoforms. The moderate hCA I Ki (2.75 µM) provides a clear benchmark for assessing potency improvements upon structural modification, while the benzyl and chloro substituents offer multiple vectors for optimizing selectivity and pharmacokinetic properties [1].

Building Block for Diuretic and Uricosuric Agent Synthesis

Employ this compound as a core intermediate in the synthesis of novel sulfamoylbenzoic acid derivatives aimed at diuretic or uricosuric indications. The class‑level activity demonstrated in US4650871 supports its potential to yield active leads upon further derivatization [2].

Physicochemical Property Calibration in Drug Design

Leverage the distinct LogP (2.79) and LogD (–0.48 at pH 7.4) of this compound as a reference point in property‑based drug design. Its higher lipophilicity compared to non‑chlorinated analogs makes it a useful tool for studying the relationship between lipophilicity and membrane permeability in sulfamoylbenzoic acid series [3].

Library Synthesis and Late‑Stage Functionalization

Utilize the compound's three orthogonal synthetic handles (carboxylic acid, sulfamoyl NH, and benzyl group) for parallel library synthesis. The benzyl group can be readily deprotected or diversified, enabling rapid generation of analogs for hit‑to‑lead campaigns .

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